molecular formula C11H13BrO2 B2601359 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin CAS No. 91084-79-6

8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin

Cat. No.: B2601359
CAS No.: 91084-79-6
M. Wt: 257.127
InChI Key: ATLTZSRBBGEOBD-UHFFFAOYSA-N
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Description

8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin: is an organic compound belonging to the benzodioxin family This compound is characterized by the presence of a bromine atom at the 8th position and three methyl groups at the 2nd, 2nd, and 6th positions on the benzodioxin ring The benzodioxin ring itself is a fused ring system consisting of a benzene ring and a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin typically involves the bromination of a precursor compound, such as 2,2,6-trimethyl-4H-1,3-benzodioxin. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position. The reaction conditions may include the use of a solvent, such as dichloromethane or chloroform, and a catalyst, such as iron(III) bromide, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride or sulfuric acid.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 8th position, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry: In chemistry, 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of brominated compounds with biological systems. Its bromine atom can serve as a marker for tracking the compound’s distribution and metabolism in living organisms.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Researchers are investigating its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its brominated structure may impart desirable characteristics, such as flame retardancy or enhanced stability.

Mechanism of Action

The mechanism of action of 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the benzodioxin ring system can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

    2,2,6-trimethyl-4H-1,3-benzodioxin: Lacks the bromine atom at the 8th position.

    8-chloro-2,2,6-trimethyl-4H-1,3-benzodioxin: Contains a chlorine atom instead of a bromine atom at the 8th position.

    8-fluoro-2,2,6-trimethyl-4H-1,3-benzodioxin: Contains a fluorine atom instead of a bromine atom at the 8th position.

Uniqueness: 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin is unique due to the presence of the bromine atom, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-4-8-6-13-11(2,3)14-10(8)9(12)5-7/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLTZSRBBGEOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(OC2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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